molecular formula C23H21FN2O4 B2791485 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1235217-48-7

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2791485
CAS RN: 1235217-48-7
M. Wt: 408.429
InChI Key: MZMOXSHXWOXYTR-UHFFFAOYSA-N
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Description

The compound “N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a piperidine ring (a common motif in many pharmaceuticals and natural products), and amide and ester functional groups which are common in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a chromene ring attached to a piperidine ring via a carbonyl group. The piperidine ring is also attached to a benzoyl group, which in turn is attached to a fluorine atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the chromene ring could undergo electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of COX-2, and inhibit the activity of NF-κB. Moreover, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is its low toxicity and high selectivity towards its target. Moreover, it exhibits good pharmacokinetic properties, making it suitable for use in preclinical and clinical studies. However, one of the limitations of this compound is its low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, there is a need for further studies to elucidate its mechanism of action and identify its molecular targets. Additionally, there is a need for the development of more efficient synthesis methods to improve its yield and purity.
Conclusion:
This compound is a novel compound that has gained attention for its potential therapeutic applications. It exhibits significant pharmacological activity and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. Moreover, it has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to elucidate its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-piperidone in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to obtain the final product.

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Moreover, it has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-19-7-3-2-6-17(19)22(28)26-11-9-15(10-12-26)14-25-21(27)18-13-16-5-1-4-8-20(16)30-23(18)29/h1-8,13,15H,9-12,14H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMOXSHXWOXYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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